molecular formula C16H16ClNO3 B2857178 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide CAS No. 1706439-52-2

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide

Cat. No.: B2857178
CAS No.: 1706439-52-2
M. Wt: 305.76
InChI Key: VJLGCCRTSSWCEB-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide is an organic compound with the molecular formula C16H16ClNO2 It is characterized by the presence of a chlorobenzyl group, an ethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-ethoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]-3,4’-dichloroazobenzene
  • 4-[(3-Chlorobenzyl)oxy]benzoic acid
  • N’-(4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene)-2-iodobenzohydrazide

Uniqueness

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

This compound features a chlorobenzyl group and an ethoxy group attached to a benzamide core, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorobenzyl and ethoxy groups enhances its binding affinity to specific targets, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:

  • Human Bladder Cancer : Effective against T24T and UMUC3 cell lines by downregulating specific proteins involved in cell survival pathways .
  • Colon Cancer : Demonstrated cytotoxic effects on HCT116 cells through modulation of cell cycle regulators like Cyclin D1 and SOX2 .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .

Study 1: Anticancer Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor growth. Mice treated with the compound at a dosage of 150 mg/kg showed a notable decrease in tumor mass compared to control groups, correlating with downregulation of key oncogenic markers .

Study 2: Mechanistic Insights

In vitro assays revealed that the compound induces apoptosis through the mitochondrial pathway. The activation of caspases was observed, indicating that it triggers intrinsic apoptotic signaling cascades .

Data Tables

Biological Activity Effect Cell Line/Model Reference
AnticancerInduces apoptosisT24T, UMUC3
Anti-inflammatoryInhibits COX activityIn vitro models
Tumor Growth InhibitionReduces tumor massXenograft mice

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLGCCRTSSWCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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